![molecular formula C19H18N4O2S2 B2888084 4-甲基-N-(2-(2-苯基噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯磺酰胺 CAS No. 895421-40-6](/img/structure/B2888084.png)
4-甲基-N-(2-(2-苯基噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been extensively studied for their pharmacological activities . They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . Enzymatic methods involve the use .Molecular Structure Analysis
The molecular formula of the compound is C17H16N4O2S3 . The structure of the compound was determined by (1)H NMR, (13)C NMR and X-ray analysis .Chemical Reactions Analysis
The structure-activity relationship (SAR) analysis of triazole derivatives has shown that phenyl groups at C-3 position played a crucial role in exerting high activity . Electron-donating groups, particularly –OH on the phenyl ring favored the activity .Physical and Chemical Properties Analysis
The compound has a molecular weight of 404.5 g/mol . It has a topological polar surface area of 141 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 6 .科学研究应用
碳酸酐酶抑制
一系列新的苯磺酰胺,包括具有 [1,2,4] 三唑部分的化合物,对各种人碳酸酐酶 (CA) 同工酶表现出显着的抑制活性。这些化合物对细胞溶质同工酶 hCA II 表现出低纳摩尔活性,并且对肿瘤相关同工酶 hCA IX 和 XII 有效。具有庞大的 [1,2,4] 三唑并 [3,4-b][1,3,4] 噻二嗪基部分和 1,3,4-噻二唑-3(2H)-基的抑制剂是最好的,突出了这些化合物在靶向参与包括癌症在内的各种疾病的 CA 的治疗应用中的潜力 (Alafeefy 等,2015)。
抗菌和抗真菌活性
由 α,β-不饱和酮合成的带有苯磺酰胺部分的化合物对革兰氏阴性菌和革兰氏阳性菌均表现出抗菌活性,并且对白色念珠菌具有抗真菌活性。该研究突出了这些化合物在解决微生物耐药性方面的潜力,一些衍生物表现出显着的效果 (Hassan,2013)。
抗癌活性
一项关于 4-氯-2-巯基-5-甲基-N-(1,2,4-三唑并[4,3-a]吡啶-3-基)苯磺酰胺的研究显示出中度至高的抗 HIV 活性和中度的抗癌活性。这表明此类化合物在开发 HIV 和癌症治疗方面的潜力,为治疗干预提供了新的途径 (Brzozowski,1998)。
作用机制
Target of Action
The compound, also known as 4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, is a heterocyclic compound that contains a triazole and a thiazole ring . These types of compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, including this one, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiazole compounds have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various enzymes and receptors . .
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its potential interaction with various enzymes and receptors . .
属性
IUPAC Name |
4-methyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-14-7-9-17(10-8-14)27(24,25)20-12-11-16-13-26-19-21-18(22-23(16)19)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYUPTMRDFSYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2888001.png)
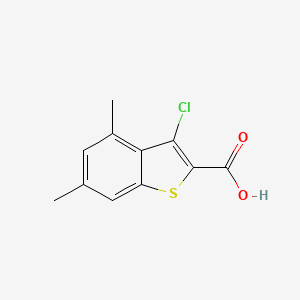

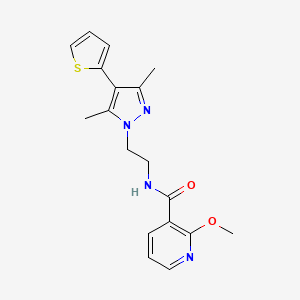
![(2,5-Dimethylfuran-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888006.png)
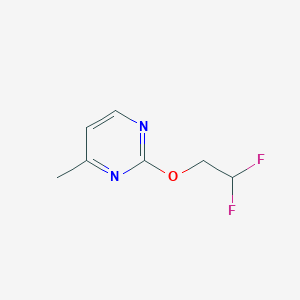
![(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2888009.png)


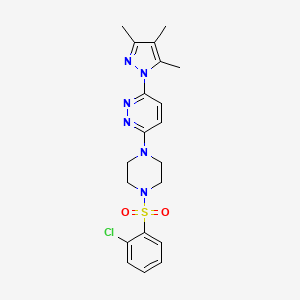
![(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2888019.png)
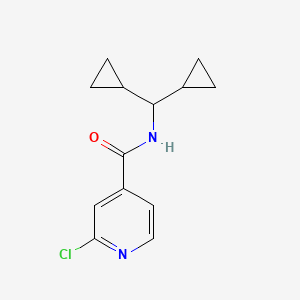
![2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2888022.png)
![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)
